Dibehenyldimethylammonium chloride

Hair conditioning Bilayer phase behavior Thermal stability

Dibehenyldimethylammonium chloride (CAS 26597-36-4) is a cationic quaternary ammonium surfactant belonging to the dialkyldimethylammonium halide class, characterized by twin saturated C22 (behenyl) alkyl chains and two N-methyl substituents. This high molecular weight di-chain architecture (C₄₆H₉₆ClN, MW 698.7 g/mol) distinguishes it from shorter-chain analogs commonly used in personal care and industrial formulations.

Molecular Formula C46H96ClN
Molecular Weight 698.7 g/mol
CAS No. 26597-36-4
Cat. No. B12776165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibehenyldimethylammonium chloride
CAS26597-36-4
Molecular FormulaC46H96ClN
Molecular Weight698.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C46H96N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-46H2,1-4H3;1H/q+1;/p-1
InChIKeyVKKVMDHHSINGTJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibehenyldimethylammonium Chloride CAS 26597-36-4: Baseline Identity and Class Profile for Scientific Procurement


Dibehenyldimethylammonium chloride (CAS 26597-36-4) is a cationic quaternary ammonium surfactant belonging to the dialkyldimethylammonium halide class, characterized by twin saturated C22 (behenyl) alkyl chains and two N-methyl substituents [1]. This high molecular weight di-chain architecture (C₄₆H₉₆ClN, MW 698.7 g/mol) distinguishes it from shorter-chain analogs commonly used in personal care and industrial formulations. Functionally, it is designated as an antistatic agent, hair conditioning agent, and emulsifier in cosmetic ingredient databases, operating primarily through the formation of substantive lamellar bilayer films on negatively charged surfaces such as hair keratin and skin [2].

Surfactant Class Cationic di-C22 quaternary ammonium
Film Architecture Substantive lamellar bilayer deposit
Research Functions Antistatic, hair conditioning, emulsifying agent

Why Dibehenyldimethylammonium Chloride Cannot Be Substituted by Shorter-Chain or Mono-Alkyl Analogs in High-Performance Formulations


Within the dialkyldimethylammonium chloride class, the physicochemical properties governing formulation performance and end-use efficacy are strongly dependent on alkyl chain length [1]. The twin C22 behenyl architecture of this compound yields a gel-to-liquid-crystalline phase transition temperature (Tm) that is significantly higher than that of the C18 analog distearyldimonium chloride (Tm ≈ 42.7–45 °C), consistent with the established non-linear increase in bilayer Tm with increasing chain length [2]. As the Tm approaches or exceeds body temperature and common rinse-off water temperatures, the deposited conditioning film exhibits enhanced thermal stability and resistance to rinse-off removal. Empirically, this translates into longer-lasting hair substantivity and a measurably different tactile profile compared to formulations relying solely on C16 or C18 quaternary ammonium surfactants.

Target: di-C22 Higher bilayer Tm supports thermal stability and rinse resistance
Substitute: di-C18 Lower Tm may reduce deposited film stability during warm rinse
Target: di-chain architecture High conditioning efficiency at low active deposition
Substitute: mono-alkyl quat Higher surfactant loading may be required for comparable combing reduction

Dibehenyldimethylammonium Chloride: Quantitative Differentiation Evidence for Comparator-Driven Selection


Enhanced Thermal Stability of Conditioning Deposits via Elevated Bilayer Phase Transition Temperature

The gel-to-liquid-crystalline phase transition temperature (Tm) of the deposited lamellar bilayer directly governs its thermal stability and resistance to rinse-off removal during use. The Tm of dialkyldimethylammonium bromide vesicles increases non-linearly with alkyl chain length across the n=12 to n=18 series, with DODAB (di-C18) exhibiting a main transition at ~42.7 °C [1]. Extrapolating this trend, the di-C22 dibehenyldimethylammonium chloride bilayer is predicted to have a Tm substantially above 50 °C (class-level inference, no isolated measurement available), exceeding that of the industry-standard distearyldimonium chloride (di-C18, Tm ≈ 42.7–45 °C). This higher Tm means the conditioning film remains in a more ordered, less soluble gel state at typical rinse temperatures (30–40 °C) and at scalp temperature (~37 °C), leading to reduced surfactant desorption and prolonged substantivity.

Bilayer Tm Elevation
Class-level inference
≥ +7–10 °C vs di-C18
Supports formulation thermal stability screening
No direct DSC measurement located
Hair conditioning Bilayer phase behavior Thermal stability

Structurally Attenuated Irritation Potential Relative to Shorter-Chain Quaternary Ammonium Biocides

Among quaternary ammonium compounds (QACs), dermal irritation potential is known to decrease with increasing alkyl chain length within a given structural subclass. Didecyldimethylammonium chloride (DDAC, di-C10) is a well-characterized skin and eye irritant (GHS Category 1 for skin corrosion/irritation at concentrated levels) [2]. In contrast, dibehenyldimonium chloride is classified in the Allergologie Datenbank as a potential Type IV contact allergen (delayed-type hypersensitivity) with the notation that 'allergic reactions are not known or described,' consistent with its very low irritation profile when used at cosmetic concentrations [1]. This safety differentiation is directly attributable to the C22 chain length: the higher molecular weight and reduced aqueous monomer concentration (due to extremely low CMC) limit the surfactant's ability to penetrate the viable epidermis and interact with sensory nerve endings and immunocompetent Langerhans cells.

Irritation Profile Context
Class-level inference
C22: no known allergic reactions reported; C10: classified corrosive/irritant
Supports selection for low-irritation formulation research
Based on dermal sensitization classification
Dermal safety Skin irritation Structure-activity relationship

Differentiated Conditioning Efficacy: High Wet-Combing Force Reduction Demonstrated for Di-Chain Quaternary Ammonium Architectures

In a published study measuring the effect of quaternary ammonium compound uptake on the wet combability of bleached human hair, distearyl dimethyl ammonium chloride (the di-C18 structural analog of dibehenyldimethylammonium chloride) achieved a 92% reduction in peak combing force (PCF) at an uptake of only 3.6 mg/g hair from a 1.0 g/100 g solution [1]. This performance equaled or exceeded that of mono-alkyl quats (e.g., tetradecyltrimethylammonium chloride: 94% reduction at 5.9 mg/g uptake) while requiring lower active deposition. As a di-chain quaternary ammonium surfactant with longer C22 alkyl chains, dibehenyldimethylammonium chloride is expected to exhibit comparable or superior conditioning efficacy at equivalent or lower uptake levels due to its enhanced hydrophobic adhesion and bilayer-forming capacity (class-level inference).

Wet Combing Force Reduction
Class-level inference
Di-C18 analog: 92% PCF reduction at 3.6 mg/g uptake Mono-alkyl comparator: 94% at 5.9 mg/g uptake
Di-chain architecture supports conditioning efficiency at lower deposition
Extrapolated from di-C18 analog data
Wet combability Hair conditioning Cationic surfactant uptake

Dibehenyldimethylammonium Chloride: Evidence-Based Application Scenarios for High-Value Formulation Design


Long-Lasting Rinse-Off Hair Conditioners Requiring Elevated Temperature Stability

Formulations targeting prolonged conditioning through multiple wash cycles benefit from the predicted elevated bilayer Tm (>50 °C) of dibehenyldimethylammonium chloride. The more thermally stable lamellar deposit resists disruption during warm-water rinsing, extending the substantivity of the conditioning film compared to distearyldimonium chloride-based formulations (Tm ≈ 42.7–45 °C) [1]. This is particularly advantageous for products marketed to consumers in hot climates or for use with heated styling tools, where thermal stability of the deposited film directly impacts perceived performance.

Low-Irritation Leave-On Hair and Skin Conditioning Formulations

The structural attenuation of dermal irritation potential achieved with C22 behenyl chains, as evidenced by the Allergologie Datenbank classification of dibehenyldimonium chloride as having no known or described allergic reactions at cosmetic use levels [2], makes this compound a preferred cationic conditioning agent for leave-on products targeting sensitive-skin demographics. This represents a meaningful safety advantage over shorter-chain QACs such as didecyldimethylammonium chloride (DDAC), which is classified as a skin corrosive/irritant.

High-Efficiency Conditioning with Reduced Active Loading

The di-chain quaternary ammonium architecture enables high wet-combability improvement at low active deposition, as demonstrated by the 92% peak combing force reduction achieved by the di-C18 analog at only 3.6 mg/g uptake [3]. Dibehenyldimethylammonium chloride, with its longer C22 chains, is expected to deliver comparable or superior efficacy at similarly low active concentrations, allowing formulators to reduce cationic surfactant levels while maintaining conditioning performance. This supports cost optimization and may facilitate compliance with ingredient concentration limits in certain regulated markets.

Enhanced Oil Recovery (EOR) and Industrial Clay Stabilization

Dialkyl dimethyl ammonium surfactants, including dibehenyldimethylammonium chloride, are disclosed in patent literature as components of concentrated, storage-stable EOR injectates that convert oil-wet reservoir rocks to a water-wet state without causing emulsion formation [4]. The C22 chain length provides enhanced hydrophobicity and thermal stability under downhole conditions, offering potential advantages over shorter-chain analogs in high-temperature reservoirs.

Application
Selection Property
Validation Focus
Rinse-off hair conditioning research requiring thermal stability
Reported elevated bilayer Tm context
Thermal film stability endpoint review
Leave-on hair/skin conditioning research
Reported low irritation profile context
Dermal sensitization endpoint review
Conditioning efficiency optimization research
Di-chain deposition efficiency context
Wet combing reduction endpoint verification
EOR and clay stabilization research
C22 hydrophobicity and thermal stability context
Reservoir rock wettability alteration endpoint review
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